molecular formula C18H14F2N2O3S B2782566 2-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine CAS No. 862798-69-4

2-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine

Cat. No.: B2782566
CAS No.: 862798-69-4
M. Wt: 376.38
InChI Key: ZJRXHZLODXUQKO-UHFFFAOYSA-N
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Description

The compound 2-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine is a fluorinated 1,3-oxazole derivative characterized by a sulfonyl linker and a propenyl amine substituent. Its molecular formula is C₁₈H₁₄F₂N₂O₃S, with a molecular weight of 392.83 g/mol .

Properties

IUPAC Name

2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3S/c1-2-11-21-17-18(26(23,24)13-9-7-12(19)8-10-13)22-16(25-17)14-5-3-4-6-15(14)20/h2-10,21H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRXHZLODXUQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine is a novel organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Oxazole ring : Known for its role in various biological processes.
  • Fluorophenyl groups : The presence of fluorine enhances lipophilicity and can affect the compound's interaction with biological targets.
  • Sulfonamide moiety : This group often contributes to antimicrobial activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : The compound may interact with specific receptors, modulating signaling pathways that lead to therapeutic effects.
  • Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.

Biological Activity Data

Research indicates that compounds with structural similarities exhibit a range of biological activities. Below is a summary of key findings related to the biological activity of the compound:

Activity TypeAssay MethodTarget Cell LinesIC50 Values (µM)References
AnticancerMTT AssayMCF-7 (breast cancer)15.63
AntimicrobialAgar Disc DiffusionE. coli, S. aureus1.0 (active)
Anti-inflammatoryELISAMacrophagesNot specified

Case Studies

Several studies have explored the efficacy of similar compounds in various contexts:

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of oxazole derivatives, including those similar to our compound, against MCF-7 cells. The results indicated significant induction of apoptosis through increased p53 expression and caspase activation, suggesting a mechanism for anticancer activity .
  • Antimicrobial Properties :
    • In a comparative study of sulfonamide derivatives, several compounds demonstrated effective inhibition against E. coli and S. aureus, indicating potential for development as antibacterial agents .
  • Inflammatory Response Modulation :
    • Research has shown that certain oxazole derivatives can modulate inflammatory responses in macrophages, highlighting their potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues in Screening Libraries

Several 1,3-oxazol-5-amine derivatives with sulfonyl and fluorophenyl substituents have been identified in screening libraries (Table 1). These compounds differ in the positions of halogens, aryl groups, and substituents on the oxazole core:

Table 1: Key Structural Analogs

Compound ID / Name Molecular Formula Molecular Weight (g/mol) Key Substituents Availability
Target Compound: 2-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine C₁₈H₁₄F₂N₂O₃S 392.83 2-fluorophenyl, 4-fluorophenyl sulfonyl, propenyl amine Not reported
D072-0491: 4-(4-chlorobenzene-1-sulfonyl)-2-(4-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine C₁₈H₁₄ClFN₂O₃S 392.83 4-chlorophenyl sulfonyl, 4-fluorophenyl, propenyl amine 7 mg
D072-1589: 2-(4-chlorophenyl)-4-(4-fluorobenzene-1-sulfonyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine C₁₈H₁₄ClFN₂O₃S 392.83 4-chlorophenyl, 4-fluorophenyl sulfonyl, propenyl amine 13 mg
N-benzyl-4-(4-fluorobenzene-1-sulfonyl)-2-phenyl-1,3-oxazol-5-amine C₂₂H₁₇FN₂O₃S 408.45 4-fluorophenyl sulfonyl, phenyl, benzyl amine 28 mg
4-(4-fluorobenzene-1-sulfonyl)-N-[(4-fluorophenyl)methyl]-2-phenyl-1,3-oxazol-5-amine C₂₂H₁₆F₂N₂O₃S 426.44 4-fluorophenyl sulfonyl, phenyl, 4-fluorobenzyl amine 23 mg
Key Observations:

Halogen Positioning : The target compound and analogs D072-0491/D072-1589 share identical molecular weights but differ in halogen placement (fluorine vs. chlorine). Halogen position significantly impacts electronic properties and receptor binding .

Analogs with 4-fluorophenyl sulfonyl groups (e.g., D072-1589) may exhibit improved solubility compared to chlorophenyl derivatives .

Physicochemical Properties

  • Solubility : Sulfonyl groups improve aqueous solubility, but bulky aryl substituents (e.g., benzyl) may counteract this effect .

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